REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[F:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1F>CS(C)=O.O>[F:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1[N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layers were extracted with water (5×100 mL) and with saturated NaCl solution (75 mL)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded an off-white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1N=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |